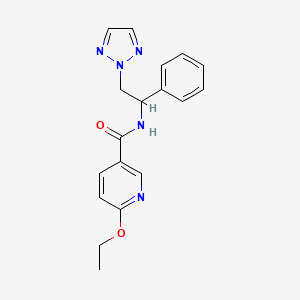
6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is a compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the nicotinamide family and has been synthesized through various methods. The aim of
Mécanisme D'action
The mechanism of action of 6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of tubulin polymerization, the induction of apoptosis, and the inhibition of the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, inhibit angiogenesis, and enhance the immune response. It has also been shown to have anti-inflammatory activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide. One direction is the development of new analogs with improved solubility and potency. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a compound that has shown promising anti-cancer activity and has potential applications in various fields. Its synthesis method has been achieved through various methods, and its mechanism of action is not fully understood. It has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, several future directions for the study of this compound have been proposed.
Méthodes De Synthèse
The synthesis of 6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide has been achieved through various methods. One of the most common methods involves the reaction of 6-bromo-nicotinamide with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanone in the presence of a palladium catalyst. Another method involves the reaction of 6-chloronicotinamide with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol in the presence of a base.
Applications De Recherche Scientifique
6-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has also been shown to inhibit the growth of tumor xenografts in mice.
Propriétés
IUPAC Name |
6-ethoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-17-9-8-15(12-19-17)18(24)22-16(13-23-20-10-11-21-23)14-6-4-3-5-7-14/h3-12,16H,2,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSVVIATRZJTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

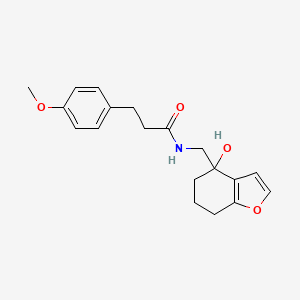
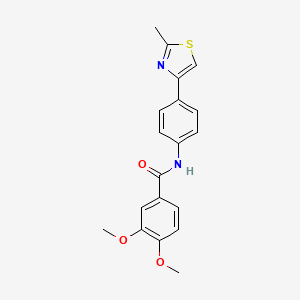
![N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2677502.png)

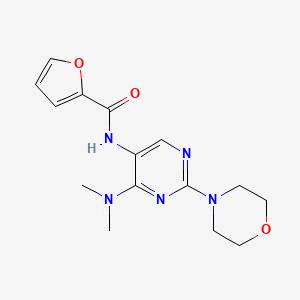
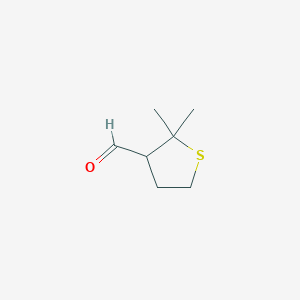
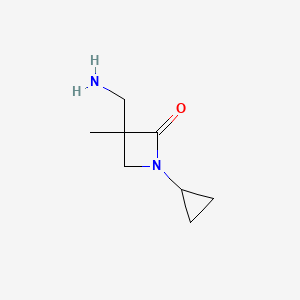
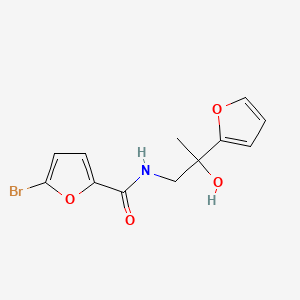
![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677513.png)

![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677515.png)

![3-Propan-2-yl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2677517.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)